molecular formula C19H19NO3 B5807353 8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No. B5807353
M. Wt: 309.4 g/mol
InChI Key: KGONFWPDBWNIGD-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that feature methoxyphenyl groups and a cyclohepta[c]pyrrol-4(2H)-one core. Compounds with these structural motifs often exhibit significant biological and chemical properties, motivating the synthesis and study of such molecules for various applications, including materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific details on the synthesis of the exact compound are scarce, similar compounds, such as pyrrolopyrrole derivatives, are typically synthesized through condensation reactions, palladium-catalyzed cross-couplings, or cyclization processes. For instance, Rossi et al. (2014) detailed the synthesis of multiply arylated heteroarenes via palladium-catalyzed direct C–H arylation, a method potentially applicable to the synthesis of our target compound by modifying heteroarene precursors (Rossi et al., 2014).

properties

IUPAC Name

4-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-18-16(21)9-6-10-17(23-4)19(18)13(2)20(12)14-7-5-8-15(11-14)22-3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONFWPDBWNIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC(=CC=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

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